molecular formula C16H19N5 B5887693 4-(1-azepanyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline

4-(1-azepanyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No. B5887693
M. Wt: 281.36 g/mol
InChI Key: QBBHLRWLEIZKIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-azepanyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline is a chemical compound that has been synthesized and studied for its potential applications in scientific research. It belongs to the family of quinoxaline derivatives and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(1-azepanyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to interact with certain receptors in the brain, leading to changes in neurotransmitter levels.
Biochemical and Physiological Effects:
Studies have shown that 4-(1-azepanyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline exhibits potent cytotoxic activity against certain types of cancer cells, including breast and lung cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(1-azepanyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline in lab experiments is its potent activity against cancer cells, making it a potential candidate for the development of anticancer drugs. However, one limitation is that its mechanism of action is not fully understood, making it difficult to optimize its use in the development of drugs.

Future Directions

There are several future directions for research on 4-(1-azepanyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline. One direction is to further elucidate its mechanism of action, which could lead to the development of more effective drugs. Another direction is to study its potential use as a fluorescent probe for the detection of biomolecules. Additionally, it could be studied for its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 4-(1-azepanyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline involves the reaction of 2,3-dichloroquinoxaline with 1-azepanamine and sodium azide in the presence of a copper catalyst. The reaction proceeds via an azide-alkyne cycloaddition reaction to yield the desired product in good yields.

Scientific Research Applications

The potential applications of 4-(1-azepanyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline in scientific research are vast. It has been found to exhibit potent activity against certain types of cancer cells, making it a potential candidate for the development of anticancer drugs. It has also been studied for its potential use as a fluorescent probe for the detection of certain biomolecules.

properties

IUPAC Name

4-(azepan-1-yl)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5/c1-12-18-19-16-15(20-10-6-2-3-7-11-20)17-13-8-4-5-9-14(13)21(12)16/h4-5,8-9H,2-3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBHLRWLEIZKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azepan-1-yl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline

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